molecular formula C14H11BrN2 B2858593 2-(3-Bromophenyl)-7-methylimidazo[1,2-a]pyridine CAS No. 419557-37-2

2-(3-Bromophenyl)-7-methylimidazo[1,2-a]pyridine

Cat. No. B2858593
CAS RN: 419557-37-2
M. Wt: 287.16
InChI Key: VMQJANVHBUJRMJ-UHFFFAOYSA-N
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Description

“2-(3-Bromophenyl)pyridine” is a chemical compound with the molecular formula C11H8BrN . It has a molecular weight of 234.1 .


Molecular Structure Analysis

The molecular structure of “2-(3-Bromophenyl)pyridine” consists of a pyridine ring attached to a bromophenyl group .


Physical And Chemical Properties Analysis

“2-(3-Bromophenyl)pyridine” has a molecular weight of 234.1 . Other physical and chemical properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and polarizability are not available .

Scientific Research Applications

Optoelectronic Properties

Imidazo[1,2-a]pyridine based compounds, such as “2-(3-Bromophenyl)-7-methylimidazo[1,2-a]pyridine”, have been studied as blue-emitting materials . These compounds have shown promising results in terms of their optical and electrochemical properties . The nature of chromophore loading and their linking topology to the 2-phenylimidazo[1,2-a]pyridine unit significantly influence these properties .

Organic Light-Emitting Diodes (OLEDs)

These compounds have been used in the development of organic light-emitting diodes (OLEDs) . OLEDs are considered better alternatives to liquid crystal displays due to their characteristics such as flexibility, cost-effectiveness, an extensive colour range, low power consumption with fast response time .

Blue Emitters for Electroluminescent Displays

Blue emitters are essential for electroluminescent displays . The compounds based on imidazo[1,2-a]pyridine have been used as blue emitters, which not only effectively reduce the power consumption of the devices but also help to produce different colour emissions via an energy cascade to the compatible emissive dopant .

Radical Reactions

Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This includes radical reactions for the direct functionalization of imidazo[1,2-a]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Safety and Hazards

The safety data sheet for pyridine indicates that it is highly flammable and can cause skin and eye irritation. It is also harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

2-(3-bromophenyl)-7-methylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2/c1-10-5-6-17-9-13(16-14(17)7-10)11-3-2-4-12(15)8-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMQJANVHBUJRMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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